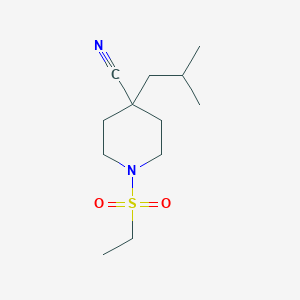![molecular formula C13H14ClN3 B8359946 Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-](/img/structure/B8359946.png)
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- is a heterocyclic compound that belongs to the class of pyrazoloazepines. These compounds are characterized by a seven-membered ring containing nitrogen atoms, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using either microwave-assisted or conventional heating methods, both of which provide efficient procedures with mild reaction conditions . Industrial production methods may involve scaling up these laboratory procedures while ensuring the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,?4-?d]?azepine, 3-?(4-?chlorophenyl)?-?1,?4,?5,?6,?7,?8-?hexahydro- can be compared with other similar compounds, such as:
Dibenzo[b,f]azepine: Known for its anticancer activity.
Benzazepines: These compounds have diverse biological properties and are used in the treatment of various diseases. The uniqueness of 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Eigenschaften
Molekularformel |
C13H14ClN3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine |
InChI |
InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)13-11-5-7-15-8-6-12(11)16-17-13/h1-4,15H,5-8H2,(H,16,17) |
InChI-Schlüssel |
XUSGHUMBOMVJHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC2=C1C(=NN2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Sec-butyl)-1-piperazinyl]benzenamine](/img/structure/B8359872.png)

![Pyrazino[2,3-alpha]phenazine-11-carboxylic acid](/img/structure/B8359883.png)


![2-(Methanesulfinyl)[1,2,4]triazino[1,6-a]indole](/img/structure/B8359903.png)





![Methyl 2-[(chlorocarbonyl)amino]benzoate](/img/structure/B8359952.png)
